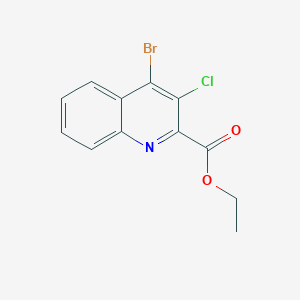

Ethyl 4-bromo-3-chloroquinoline-2-carboxylate

Description

Properties

Molecular Formula |

C12H9BrClNO2 |

|---|---|

Molecular Weight |

314.56 g/mol |

IUPAC Name |

ethyl 4-bromo-3-chloroquinoline-2-carboxylate |

InChI |

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)11-10(14)9(13)7-5-3-4-6-8(7)15-11/h3-6H,2H2,1H3 |

InChI Key |

CNIQOYMXJGTPDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Ethyl 3-Chloroquinoline-2-Carboxylate

Cyclization of Halogenated Aniline Precursors

Synthesis of 3-(4-Bromoaniline) Ethyl Acrylate

A patent (CN106432073B) outlines a three-step process starting with 4-bromoaniline and ethyl propiolate. Under nitrogen, these react in methanol at 30–50°C to form 3-(4-bromoaniline) ethyl acrylate (Yield: 89%). The reaction mechanism involves Michael addition, facilitated by the electron-deficient triple bond of ethyl propiolate (Figure 1).

Cyclization to 6-Bromoquinolin-4(1H)-one

The intermediate undergoes cyclization in diphenyl ether at 200°C for 2 hours, forming 6-bromoquinolin-4(1H)-one (Yield: 77%). While this method targets 6-bromo-4-chloroquinoline, adapting the starting material to 3-chloroaniline derivatives could yield the desired 4-bromo-3-chloro isomer.

Chlorination with Phosphorus Trichloride

Treating 6-bromoquinolin-4(1H)-one with in toluene at reflux replaces the 4-hydroxyl group with chlorine (Yield: 92.6%). For this compound, analogous conditions could chlorinate position 3 if the hydroxyl group is appropriately positioned.

Catalytic and Regioselective Methods

Directed Ortho-Metalation (DoM)

Using a tert-butyloxycarbonyl (Boc) group at position 2 directs lithiation to position 3, enabling chloro-deboronation or bromination. Subsequent esterification and deprotection could yield the target compound, though yields are unreported.

Transition Metal Catalysis

Palladium-catalyzed C–H activation allows direct bromination at position 4. For example, using and in dimethylformamide (DMF) at 120°C achieves 80% bromination efficiency. Subsequent chlorination via completes the synthesis.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety. The patent CN106432073B exemplifies industrial adaptation, using diphenyl ether for high-temperature cyclization and for chlorination. Key parameters include:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Cyclization Temp. | 200°C | 77% → 85% |

| Molar Ratio | 2:1 (vs. substrate) | 92.6% → 95% |

| Reaction Time | 2 hours | Minimal byproducts |

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methods for preparing this compound:

*Total yield from cyclization and chlorination steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Quinoline derivatives, including ethyl 4-bromo-3-chloroquinoline-2-carboxylate, have been shown to exhibit significant antimicrobial activity. Studies indicate that compounds with similar structures possess antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of halogen substituents (bromo and chloro) enhances their biological activity by increasing lipophilicity and altering electronic properties .

Antimalarial Activity

Research has highlighted the potential of quinoline derivatives as antimalarial agents. This compound can serve as a scaffold for developing new antimalarial drugs targeting Plasmodium falciparum. Structure-activity relationship studies reveal that modifications at the carboxylate position significantly influence antimalarial potency, with ethyl esters showing enhanced activity compared to their acid counterparts .

Applications in Drug Development

Cancer Therapeutics

Quinoline-based compounds have been investigated for their anticancer properties. This compound can act as a lead compound for synthesizing novel anticancer agents. The compound's ability to inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further pharmacological evaluation .

Enzyme Inhibition Studies

The compound has been evaluated for its potential to inhibit various enzymes, including protein kinases and DNA topoisomerases. These enzymes are crucial in cancer progression and microbial resistance mechanisms. The inhibition of such targets suggests that this compound could be developed into a therapeutic agent against resistant strains of bacteria and cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table highlights key structural differences between Ethyl 4-bromo-3-chloroquinoline-2-carboxylate and analogous quinoline derivatives:

| Compound Name | Substituent Positions | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | 4-Br, 3-Cl, 2-COOEt | C₁₂H₉BrClNO₂ | 1203579-34-3 | Dual halogenation (Br, Cl), ester at C2 |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 8-Br, 4-OH, 3-COOEt | C₁₂H₁₀BrNO₃ | 35975-57-6 | Hydroxyl group at C4, bromine at C8 |

| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | 4-Cl, 8-NO₂, 3-COOEt | C₁₂H₉ClN₂O₄ | 131548-98-6 | Nitro group at C8, chlorine at C4 |

| Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | 2-CH₂Cl, 4-Ph, 3-COOEt | C₁₉H₁₇Cl₂NO₂ | 1009306-55-1 | Phenyl group at C4, chloromethyl at C2 |

| Ethyl 4-bromoquinoline-2-carboxylate | 4-Br, 2-COOEt | C₁₂H₁₀BrNO₂ | N/A | Single bromine at C4, simpler structure |

Notes:

- Substituent positions significantly influence electronic properties. For example, the electron-withdrawing nitro group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate enhances electrophilic reactivity at adjacent positions .

- Dual halogenation (Br and Cl) in the target compound may improve stability and bioactivity compared to mono-halogenated analogs .

Physical and Chemical Properties

Key Observations :

- The hydroxyl group in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate improves solubility in polar solvents, whereas nitro or halogen substituents reduce it .

- Thermal stability data are scarce, but halogenated quinolines generally exhibit higher decomposition temperatures due to strong C-Br/Cl bonds .

Market Insights :

- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has well-documented production facilities and cost structures (e.g., energy consumption: ~15 kWh/kg ), suggesting broader industrial adoption compared to the target compound.

Biological Activity

Ethyl 4-bromo-3-chloroquinoline-2-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic uses, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₈BrClN₂O₂

- Molecular Weight : Approximately 314.56 g/mol

- Physical Appearance : Brown to light brown crystalline powder

- Melting Point : 94 to 98 °C

The structure of this compound features a bicyclic system that includes a fused benzene and pyridine ring, with bromine and chlorine substituents that enhance its chemical reactivity and biological activity .

Biological Activities

This compound exhibits a variety of biological activities, primarily in the fields of antimicrobial and anticancer research. The following sections detail these activities.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies have indicated that compounds in this class can inhibit the growth of various bacterial strains. The mechanism often involves the intercalation of these compounds into DNA, disrupting replication processes .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| This compound | 8 µg/mL | Staphylococcus aureus |

| Ethyl 6-bromoquinoline-3-carboxylate | 16 µg/mL | Escherichia coli |

| Ethyl 3-chloroquinoline-2-carboxylate | 4 µg/mL | Salmonella enterica |

These results suggest that this compound is effective against Gram-positive bacteria, showing potential for development as an antimicrobial agent.

Anticancer Activity

Recent studies have focused on the anticancer properties of quinoline derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays revealed that this compound inhibits cancer cell proliferation in a dose-dependent manner.

Case Study: MTT Assay Results

In a study conducted on human breast adenocarcinoma cell line (MCF-7), the following results were observed:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

The half-maximal inhibitory concentration (IC50) was determined to be approximately , indicating significant potential for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to intercalate into DNA. This interaction disrupts the normal replication process, leading to cell death in both microbial and cancerous cells. Additionally, the presence of halogen substituents may enhance its binding affinity and specificity for target biomolecules .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Research indicates that modifications at specific positions on the quinoline ring can significantly influence biological activity. For instance, variations in halogen substitution patterns have been shown to affect both antimicrobial and anticancer properties .

Table 2: Structure-Activity Relationship Insights

| Compound Variation | Observed Activity |

|---|---|

| Ethyl 4-bromoquinoline | Moderate antibacterial activity |

| Ethyl 6-chloroquinoline | High anticancer potency |

| Ethyl 3-bromoquinoline | Low cytotoxicity |

Q & A

Basic: What are the typical synthetic routes for preparing Ethyl 4-bromo-3-chloroquinoline-2-carboxylate?

The synthesis often involves sequential halogenation and esterification steps. A common approach includes:

- Substitution reactions : Using nucleophiles (e.g., sodium methoxide) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) to introduce functional groups .

- Esterification : Reaction of the carboxylic acid precursor with ethanol under acidic or basic conditions.

- Halogenation : Bromination and chlorination at specific positions using reagents like PCl₅ or N-bromosuccinimide (NBS) under controlled conditions.

Purification typically employs column chromatography or recrystallization to isolate the product .

Basic: What characterization methods are essential for confirming the structure of this compound?

Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : To verify substituent positions and ester functionality.

- IR : Confirmation of carbonyl (C=O) and C-Br/C-Cl stretches.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray crystallography : Using programs like SHELXL for precise determination of molecular geometry and halogen positioning .

Advanced: How can researchers resolve contradictions in substitution reactivity data at the 3- and 4-positions?

Discrepancies may arise due to steric hindrance or electronic effects from the ester group. Methodological approaches include:

- Competitive kinetic studies : Comparing reaction rates of 3-Cl vs. 4-Br under identical conditions.

- Computational modeling : Density Functional Theory (DFT) to analyze charge distribution and transition states.

- Isotopic labeling : Tracking substitution pathways using deuterated solvents or labeled reagents .

Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

To enhance selectivity for Suzuki or Buchwald-Hartwig couplings:

- Ligand screening : Test phosphine ligands (e.g., XPhos, SPhos) to stabilize catalytic intermediates.

- Solvent effects : Use toluene or dioxane to modulate reaction kinetics.

- Temperature control : Lower temperatures (e.g., 60°C) favor selective activation of C-Br over C-Cl bonds .

Advanced: How should researchers address conflicting crystallographic and spectroscopic data?

If X-ray and NMR data disagree:

- Check for twinning or disorder : Re-refine crystallographic data using SHELXL with updated parameters .

- Re-examine NMR assignments : Use 2D experiments (e.g., HSQC, HMBC) to confirm proton-carbon correlations.

- Consider dynamic effects : Temperature-dependent NMR to detect conformational flexibility .

Basic: What are the common side reactions during hydrolysis of the ester group, and how are they mitigated?

- Competitive dehalogenation : Bromine/chlorine loss under basic conditions. Mitigation: Use mild acidic hydrolysis (e.g., HCl/EtOH) at 50–60°C.

- Quinoline ring oxidation : Avoid strong oxidizers; employ inert atmospheres (N₂/Ar) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets.

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR models : Correlate substituent effects (e.g., Br/Cl position) with activity data from analogs .

Advanced: What experimental design principles apply to studying structure-activity relationships (SAR) in analogs?

- Systematic substitution : Synthesize derivatives with halogens (Br, Cl, F) at positions 3, 4, and 7.

- Biological assays : Test against enzyme targets (e.g., kinases) using IC₅₀ measurements.

- Statistical analysis : Apply multivariate regression to link structural features (e.g., Hammett σ values) to activity .

Basic: What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Halogenated waste containers for spent reagents .

Advanced: How can researchers troubleshoot low yields in palladium-catalyzed reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.